molecular formula C9F10O B14517542 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene CAS No. 62884-12-2

1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene

Cat. No.: B14517542
CAS No.: 62884-12-2
M. Wt: 314.08 g/mol
InChI Key: GKWOABCQXAYPOO-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene typically involves the reaction of pentafluorobenzene derivatives with fluorinated alkenes. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a pentafluorobenzene derivative reacts with a fluorinated alkene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The presence of the fluorinated alkene moiety allows for addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Potassium tert-butoxide, DMSO, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene has several scientific research applications:

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Pharmaceuticals: It serves as a building block for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced bioavailability and metabolic stability.

    Organic Synthesis:

    Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms can influence the reactivity and stability of the compound. In catalytic reactions, the compound can act as a ligand, coordinating with metal centers and facilitating the activation of substrates.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
  • 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
  • 2,3,4,5,6-Pentafluorostyrene
  • 1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate

Uniqueness

1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene is unique due to the presence of both a highly fluorinated aromatic ring and a fluorinated alkene moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential use in advanced materials and pharmaceuticals further highlight its uniqueness.

Properties

CAS No.

62884-12-2

Molecular Formula

C9F10O

Molecular Weight

314.08 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)benzene

InChI

InChI=1S/C9F10O/c10-1-2(11)4(13)6(5(14)3(1)12)20-7(8(15)16)9(17,18)19

InChI Key

GKWOABCQXAYPOO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=C(F)F)C(F)(F)F

Origin of Product

United States

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